molecular formula C21H21NO4S2 B2957571 Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-45-5

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2957571
CAS No.: 941888-45-5
M. Wt: 415.52
InChI Key: FQGJRTJXZRKUHN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-13-5-8-16(9-6-13)17-12-27-19(21(23)26-4)20(17)28(24,25)22-18-10-7-14(2)11-15(18)3/h5-12,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGJRTJXZRKUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry and related fields. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a thiophene ring, a sulfamoyl group, and multiple aromatic rings, which contribute to its stability and reactivity. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 415.5 g/mol. The presence of the methyl ester functional group enhances its solubility in various solvents, making it suitable for biological assays.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The aromatic rings can engage in π-π stacking interactions with nucleic acids or proteins.
  • Enzyme Modulation : The compound may modulate enzyme activity by binding to active sites or allosteric sites.

Biological Activity

Research indicates that compounds with similar structural features have shown promise in various biological activities:

  • Antimicrobial Activity : Some studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Potential : Preliminary studies indicate that it may have anticancer effects by disrupting cellular processes in cancer cells.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is crucial.

Compound NameStructural FeaturesUnique Aspects
Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylateContains a methyl group on the phenyl ringDifferent substitution pattern affects reactivity
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methoxyphenyl)thiophene-2-carboxylateFeatures an ethyl group and methoxy substitutionEnhanced solubility due to methoxy group
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylateContains halogen substituentsPotential for increased biological activity due to electronegative substituents

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .
  • Anticancer Activity : In vitro assays indicated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential as a lead compound for anticancer drug development .
  • Inflammatory Response Modulation : Research has shown that the compound may reduce inflammatory markers in cell-based assays, indicating its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents on Thiophene Core Key Structural Differences
Target Compound (CAS 941978-48-9) C₂₁H₂₁NO₄S₂ 415.53 3-(2,4-dimethylphenylsulfamoyl), 4-(4-methylphenyl) Reference compound
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (ID: G225-0033) C₁₄H₁₅NO₆S₂ 357.4 3-(2,4-dimethoxyphenylsulfamoyl) Methoxy instead of methyl groups on phenyl
Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (ID: G225-0002) C₁₃H₁₃NO₄S₂ 311.38 3-(4-methylphenylsulfamoyl) Simpler phenyl substituent (no 2,4-dimethyl)
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate C₁₄H₁₃ClN₂O₄S₃ 412.93 4-(4-chlorophenylsulfonyl), 5-(methylthio) Chloro and methylthio substituents
Key Findings from Comparisons :

Substituent Effects on Molecular Weight :

  • The target compound (415.53 g/mol) has a higher molecular weight than G225-0033 (357.4 g/mol) and G225-0002 (311.38 g/mol) due to the bulkier 2,4-dimethylphenyl group and additional 4-methylphenyl substitution .
  • Chlorine and methylthio groups in the compound increase molecular weight (412.93 g/mol) despite a simpler sulfonyl group .

G225-0002: The absence of 2,4-dimethyl substitution reduces steric hindrance, which may improve binding affinity in biological systems . Compound: The electron-withdrawing chloro group and sulfur-containing methylthio substituent could influence redox properties and metabolic stability .

Functional Group Diversity :

  • Sulfamoyl-linked aromatic systems (target compound, G225-0033, G225-0002) contrast with sulfonyl and methylthio groups in , highlighting the versatility of thiophene-2-carboxylate derivatives in medicinal and agrochemical applications .

For example, compound 10h (a PPARβ/δ antagonist) shares a sulfamoyl-thiophene core but includes a methoxy and isopentylamino group, emphasizing the role of substituents in modulating receptor interactions .

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